N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide
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Overview
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide is a synthetic organic compound that features a pyrazole ring substituted with a pyridine moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyrazole Ring: Starting from a suitable precursor, such as 3-pyridinecarboxaldehyde, the pyrazole ring can be formed through a cyclization reaction with hydrazine derivatives.
Methylation: The pyrazole ring can be methylated using methyl iodide in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the methylated pyrazole with propane-1-sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)ethane-1-sulfonamide
- N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)butane-1-sulfonamide
Uniqueness
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a pyrazole ring, pyridine moiety, and sulfonamide group makes it a versatile compound for various applications.
Biological Activity
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome. This article explores its synthesis, mechanisms of action, biological effects, and relevant studies that highlight its significance in medical research.
Chemical Structure and Synthesis
The compound features a complex structure combining a pyrazole ring, a pyridine moiety, and a sulfonamide functional group. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Pyridine Moiety : Achieved via coupling reactions such as Suzuki-Miyaura coupling with pyridine boronic acid derivatives.
- Formation of the Sulfonamide : The final step involves the reaction of the intermediate with propane-1-sulfonamide.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of the NLRP3 inflammasome. This inflammasome plays a crucial role in innate immunity and is implicated in various inflammatory diseases.
Interaction with NLRP3
Studies have shown that this compound can bind to the NLRP3 protein, modulating its activity and leading to decreased production of pro-inflammatory cytokines such as IL-1β. Research indicates that structural modifications can significantly affect its potency, with certain configurations retaining or enhancing its inhibitory effects .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against the NLRP3 inflammasome. For instance, one study reported an IC50 value of approximately 0.91 μM, indicating strong efficacy in cellular models .
Compound | IC50 (μM) | Cell Line | Cytotoxicity |
---|---|---|---|
Compound D (related analog) | 0.91 | J774A.1 | Minimal |
Compound E (sulfonamide variant) | 0.65 | HEK293 | 19% reduction in viability |
In Vivo Studies
In vivo experiments further confirmed the selective inhibition of the NLRP3 inflammasome by this compound. In a mouse model treated with lipopolysaccharides (LPS), significant suppression of IL-1β levels was observed without affecting TNF-α levels, suggesting selective engagement with NLRP3 .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent for diseases characterized by NLRP3 inflammasome dysregulation, such as neurodegenerative disorders and autoimmune diseases. Its ability to selectively inhibit inflammatory pathways while exhibiting low cytotoxicity makes it a promising candidate for further development.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-3-7-20(18,19)15-10-12-8-13(16-17(12)2)11-5-4-6-14-9-11/h4-6,8-9,15H,3,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVWRECBVVVJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.